5-(Formylamino)-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
5-FORMYLAMINO-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and have been extensively studied in medicinal chemistry
Preparation Methods
The synthesis of 5-FORMYLAMINO-1,2,3-THIADIAZOLE-4-CARBOXAMIDE typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include the use of UV, FT-IR, 13C-NMR, and 1H-NMR methods for characterization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
5-FORMYLAMINO-1,2,3-THIADIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-FORMYLAMINO-1,2,3-THIADIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-FORMYLAMINO-1,2,3-THIADIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
5-FORMYLAMINO-1,2,3-THIADIAZOLE-4-CARBOXAMIDE can be compared with other thiadiazole derivatives such as:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer activities.
1,2,4-Thiadiazole: Studied for its antiviral and anti-inflammatory properties.
The uniqueness of 5-FORMYLAMINO-1,2,3-THIADIAZOLE-4-CARBOXAMIDE lies in its specific structure and the resulting biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C4H4N4O2S |
---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
5-formamidothiadiazole-4-carboxamide |
InChI |
InChI=1S/C4H4N4O2S/c5-3(10)2-4(6-1-9)11-8-7-2/h1H,(H2,5,10)(H,6,9) |
InChI Key |
GUNHXXAAPQZGMH-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)NC1=C(N=NS1)C(=O)N |
Origin of Product |
United States |
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